![molecular formula C18H15Cl2N3O B11281400 3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B11281400.png)
3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with chlorophenyl groups, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1H-pyrazole-5-carboxamide typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with 4-chlorophenylacetic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-bromophenyl)-3-(4-chlorophenyl)-prop-2-en-1-one: Similar in structure but with a bromine atom instead of a second chlorophenyl group.
3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)-5-methoxybenzo[b]furan: Contains a thiazole ring and methoxy group, differing in its core structure.
Ethyl (E)-3-(4-chlorophenyl)acrylate: Features an acrylate group instead of the pyrazole ring.
Uniqueness
3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its dual chlorophenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H15Cl2N3O |
|---|---|
Poids moléculaire |
360.2 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15Cl2N3O/c19-14-5-1-12(2-6-14)9-10-21-18(24)17-11-16(22-23-17)13-3-7-15(20)8-4-13/h1-8,11H,9-10H2,(H,21,24)(H,22,23) |
Clé InChI |
KIWZPXBXVWVESG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[3-({1-[(2,3-Dimethylphenyl)carbamoyl]ethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}benzamide](/img/structure/B11281321.png)
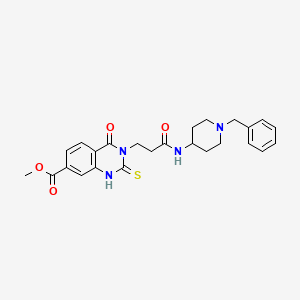
![N-(3-fluorophenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11281329.png)
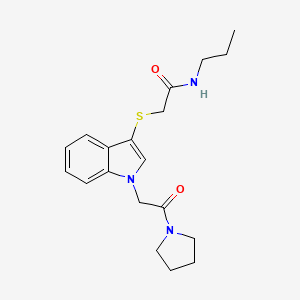
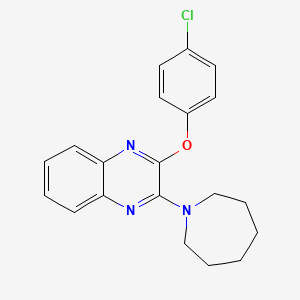
![N-(4-bromophenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11281359.png)
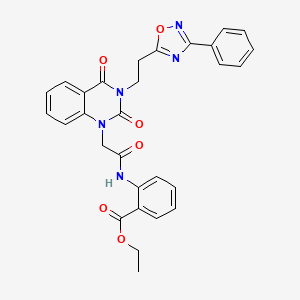
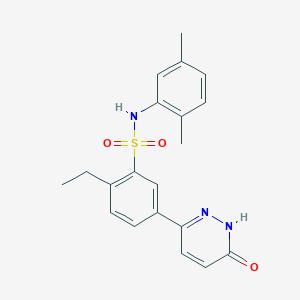
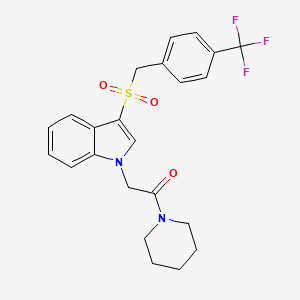
![N-(2,3-dimethylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B11281382.png)

![N-(2-methoxyethyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B11281387.png)
![6-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11281394.png)
![2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11281397.png)
